Pentopyranine A
Overview
Description
Pentopyranine A is a cytosine nucleoside with an α-L-configuration. It is structurally characterized as 1-α-(2′,3′-dideoxy-L-arabinopyranosyl)-cytosine . This compound is considered a shunt pathway product of blasticidin S biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Pentopyranine A involves the use of Streptomyces griseochromogenes . The synthetic route includes the preparation of intermediates such as methyl 4-0-benzoyl-3-deoxy-3-iodo-β-D-xylopyranoside . The reaction conditions typically involve the use of reagents like benzoyl chloride and solvents such as pyridine and benzene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
Types of Reactions
Pentopyranine A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include benzoyl chloride for acylation and sodium bicarbonate for washing . The conditions often involve refluxing in solvents like pyridine and benzene .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as its tribenzoate form .
Scientific Research Applications
Pentopyranine A has several scientific research applications:
Mechanism of Action
The mechanism of action of Pentopyranine A involves its interaction with nucleic acids. It targets specific molecular pathways involved in nucleoside biosynthesis . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pentopyranine C: 1-α-(3′-deoxy-L-arabinopyranosyl)-cytosine.
Blasticidin S: A nucleoside antibiotic with a similar biosynthetic pathway.
Uniqueness
Pentopyranine A is unique due to its specific α-L-configuration and its role as a shunt pathway product in blasticidin S biosynthesis
Properties
IUPAC Name |
4-amino-1-[(2R,5R)-5-hydroxyoxan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(13)5-15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14)/t6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQDLJNLFGVCKQ-HTRCEHHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1O)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC[C@@H]1O)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959886 | |
Record name | 1-(5-Hydroxyoxan-2-yl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39057-02-8 | |
Record name | Pentopyranine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039057028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5-Hydroxyoxan-2-yl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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